2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester

Description

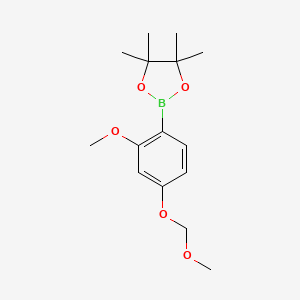

2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its structure features a phenyl ring substituted with a methoxy group at position 2 and a methoxymethoxy group at position 2. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid moiety during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-11(19-10-17-5)9-13(12)18-6/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMLPMUEIUVZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133818 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-89-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester typically involves the reaction of 2-methoxy-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: It can be reduced to yield the corresponding boronic acid or alcohol derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halides or alkylating agents are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: This compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester exerts its effects involves the formation of stable boronate complexes with diols and other nucleophiles. This interaction is crucial for its role in various chemical reactions, including cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

- 4-Acetoxy-3-methoxyphenylboronic acid pinacol ester (): Features an acetoxy group instead of methoxymethoxy. The acetoxy group is more hydrolytically labile due to its ester functionality, leading to faster conversion to the boronic acid in aqueous conditions compared to ether-protected derivatives like methoxymethoxy .

- 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester (): The free hydroxyl group increases polarity, reducing solubility in non-polar solvents. Hydrolysis rates are accelerated in aqueous buffers (t½ ~10 minutes) due to the unprotected hydroxyl group .

Solubility

- General Trends : Pinacol esters exhibit significantly higher solubility in organic solvents (e.g., chloroform, acetone) compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows near-complete miscibility in polar solvents even at low temperatures .

- Substituent Impact: The methoxymethoxy group in the target compound likely enhances solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) compared to non-polar substituents (e.g., methyl or fluoro groups in ). However, its solubility profile may differ from acetoxy-substituted analogues due to reduced polarity of the ether group .

Hydrolysis Kinetics

Hydrolysis rates in aqueous media depend on substituent electronic and steric effects:

- Fast Hydrolysis : Compounds with electron-withdrawing or labile groups (e.g., acetoxy, hydroxyl) hydrolyze rapidly (t½ ~10 minutes in water) .

- Slow Hydrolysis : Electron-donating or stable groups (e.g., methoxymethoxy, methoxy) likely delay hydrolysis. For example, amine-substituted pinacol esters hydrolyze with t½ ~3 hours .

- Prediction for Target Compound : The methoxymethoxy group’s ether linkage is less reactive than esters, suggesting hydrolysis rates intermediate between acetoxy- and amine-substituted analogues (t½ ~30–60 minutes in water).

Reactivity in Cross-Coupling Reactions

- Electronic Effects : Electron-donating groups (e.g., methoxymethoxy) increase electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions. This contrasts with electron-withdrawing groups (e.g., methoxycarbonyl in ), which reduce reactivity .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) may hinder catalyst access, whereas smaller groups like methoxymethoxy balance steric and electronic effects for optimal reactivity.

Biological Activity

2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester is a boronic acid derivative known for its potential biological activities. This compound has gained attention in medicinal chemistry due to its applications in organic synthesis and its interactions with various biological systems.

Chemical Structure

The compound's IUPAC name is 2-(2-methoxy-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular formula is , and it features a boronic ester functional group that is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets through non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate enzyme activities and influence signaling pathways within cells.

Antimicrobial Activity

Research indicates that boronic acids can exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with bacterial cell wall synthesis or function. The specific activity of this compound against various pathogens remains to be fully elucidated but follows the general trends observed in other boronic acids.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases. The presence of the boron atom allows for the formation of a reversible covalent bond with the active site serine residue of these enzymes. This property could be exploited in designing inhibitors for therapeutic purposes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenylboronic acid derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Enzyme Interaction : Another investigation focused on the interaction between boronic acids and proteases. The findings suggested that compounds with similar structures to this compound showed promise as enzyme inhibitors, potentially leading to new therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | Not specified |

| Purity | ≥95% |

| Biological Activity | Antimicrobial, Enzyme inhibition |

| Tested Pathogens | Activity Observed |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Pseudomonas aeruginosa | Limited activity |

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves a multi-step procedure starting with functionalization of the phenyl ring. For analogous boronic esters, a common approach is:

Borylation : A halogenated precursor (e.g., bromo- or iodoarene) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C under inert atmosphere .

Protection/Functionalization : The methoxymethoxy group is introduced via nucleophilic substitution or protection of a hydroxyl group using methoxymethyl chloride (MOM-Cl) in the presence of a base like DIPEA .

Purification : Crude products are purified via column chromatography using hexanes/ethyl acetate (10:1 v/v) to isolate the boronic ester .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the empirical formula (C₁₃H₁₉BO₄, MW 250.10) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Basic: What storage and handling protocols are recommended for this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in a tightly sealed container to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture .

- Handling : Use gloves and eye protection. Avoid contact with oxidizers (e.g., H₂O₂) to prevent unintended decomposition .

Advanced: How does the methoxymethoxy substituent influence reactivity in Suzuki-Miyaura couplings compared to other electron-donating groups?

Methodological Answer:

The methoxymethoxy group is a strong electron-donating substituent, which:

- Enhances Electron Density : Accelerates transmetallation in Suzuki reactions by increasing arylboronate nucleophilicity.

- Steric Effects : The bulky methoxymethoxy group may slow reactions with sterically hindered aryl halides.

- Comparative Data : In studies with analogous compounds, methoxy-substituted phenylboronates showed 10–15% faster reaction rates compared to nitro-substituted derivatives in couplings with bromobenzene .

Advanced: What strategies optimize reaction conditions for cross-coupling with sterically hindered substrates?

Methodological Answer:

- Catalyst Selection : Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates and reduce steric clashes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hindered substrates.

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but require monitoring for boronate decomposition .

- Base Optimization : Cs₂CO₃ or K₃PO₄ is preferred over weaker bases to drive transmetallation .

Advanced: How can researchers monitor the stability of this compound under aqueous or oxidative conditions?

Methodological Answer:

- HPLC/GC Analysis : Track degradation products (e.g., free boronic acid) under varying pH (4–10) and H₂O₂ concentrations (0.1–1 mM) .

- UV-Vis Spectroscopy : Monitor absorbance at 400 nm if degradation releases a chromophore (e.g., nitrophenol derivatives) .

- Kinetic Studies : Measure half-life (t₁/₂) in buffered solutions (e.g., Tris-HCl, pH 7–10) to assess hydrolytic stability .

Advanced: What are the applications of this compound beyond Suzuki-Miyaura coupling?

Methodological Answer:

- H₂O₂ Sensing : Boronic esters react with H₂O₂ to form phenolic products, enabling colorimetric detection (λ = 400 nm) in biochemical assays .

- Polymer Synthesis : Serve as monomers in boron-containing polymers for stimuli-responsive materials .

- Protein-Carbohydrate Interaction Studies : Reversible binding to diols (e.g., sugars) facilitates mechanistic studies in glycobiology .

Advanced: How to resolve contradictions in reported reactivity data for similar boronic esters?

Methodological Answer:

- Control Experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature) to isolate variables .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reaction barriers .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., reaction yields with varying substituents) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.